N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Description
N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a carbohydrazide derivative featuring a benzo[g]indazole core and a substituted benzylidene group. The compound is synthesized via the condensation of 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide with 4-hydroxy-3-methoxybenzaldehyde in ethanol, followed by filtration and recrystallization, yielding a 76% product . Structural characterization includes ¹H NMR (δ 8.11 ppm for the -N=CH proton), ¹³C NMR, and HRMS (ESI) data (theoretical m/z calculated for C₂₀H₁₉N₃O₃: 350.1501; experimental data aligns closely). The presence of the 4-hydroxy-3-methoxyphenyl substituent enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-27-17-10-12(6-9-16(17)25)11-21-24-20(26)19-15-8-7-13-4-2-3-5-14(13)18(15)22-23-19/h2-6,9-11,25H,7-8H2,1H3,(H,22,23)(H,24,26)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCIEIHGIPQDBQ-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gold-Catalyzed Three-Component Annulation
The benzo[g]indazole scaffold is synthesized via a gold(I)-catalyzed annulation cascade, as demonstrated in Scheme 2 of the Kyoto University protocol. Key steps include:
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Sonogashira Coupling : Methyl 3,4-diethynylbenzoate (17a–d ) is prepared from 4-amino-3-bromobenzoic acid (12 ) through sequential iodination and coupling with trimethylsilylacetylene (TMS-acetylene).
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Annulation-Cyclization : A mixture of 17a–d , hydrazine derivative 18 , and aldehyde 19 undergoes catalytic cyclization using IPrAuCl/AgOTf in acetic acid (35°C, 2 h), yielding 2,3-dihydrobenzo[g]indazole derivatives (20a–f ) with 78–89% efficiency.
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Aromatization : Treatment with DDQ or TFA removes the PMB group and aromatizes the dihydropyrazole ring, producing benzo[g]indazole 21a–f (yield: 72–85%).
Table 1. Optimization of Gold-Catalyzed Annulation
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 5 | 25 | 62 |
| 2 | 5 | 35 | 89 |
| 3 | 3 | 35 | 78 |
Hydrazone Formation via Condensation
Conventional Reflux Method
The title compound is synthesized by condensing 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide (22 ) with 4-hydroxy-3-methoxybenzaldehyde (23 ) in ethanol under reflux:
Microdroplet-Assisted Acceleration
Electrostatically charged microdroplets generated via nano-electrospray (nESI) accelerate the condensation:
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Setup : A 1:1 molar ratio of 22 and 23 in methanol is sprayed through a 20 μm nESI emitter at +3 kV.
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Performance : Reaction completes in <10 min at ambient temperature, with 82% isolated yield.
Table 2. Comparative Analysis of Hydrazone Formation
| Method | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reflux | 6–8 | 68–75 | 95–97 |
| Microdroplet | 0.17 | 82 | 98 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting the gold-catalyzed annulation to continuous flow systems improves scalability:
Purification Strategies
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Crystallization : Form A of the final product is obtained by suspending crude material in refluxing methanol (4 h).
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Chromatography : Silica gel chromatography (hexane/EtOAc 3:1) removes residual aldehydes.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted hydrazones or indazole derivatives.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential use in drug design and development due to its biological activities.
Industry: Used in the synthesis of advanced materials and as a precursor for other functionalized compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. It may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Benzo[g]indazole Derivatives
- N'-[(E)-(4-tert-Butylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide (): Replaces the 4-hydroxy-3-methoxyphenyl group with a hydrophobic 4-tert-butylphenyl moiety.
- (E)-N-(3-(Methylsulfonyl)allyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide (): Features a methylsulfonyl allyl chain instead of the carbohydrazide group.
Aromatic Hydrazones with Vanillin Derivatives
- 4-Hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide (): Substitutes the benzo[g]indazole core with a simpler benzene ring.
N′-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]naphthalene-1-carbohydrazide ():
Incorporates a naphthalene ring, increasing lipophilicity and steric bulk. This modification may enhance membrane permeability but reduce aqueous solubility .
Yield and Reaction Efficiency
- The target compound achieves a 76% yield under optimized conditions (ethanol, reflux) .
- In contrast, N′-[(E)-(1-benzylpiperidin-4-yl)methylidene]benzenesulfonohydrazide () yields only 59%, likely due to steric hindrance from the benzylpiperidine group .
- Mechanochemical synthesis of vanillin-derived hydrazones (e.g., ) achieves 96% yield using solvent-free conditions, highlighting methodology-dependent efficiency .
Spectral and Analytical Data
Hydrogen Bonding and Crystallography
- The target compound’s 4-hydroxy-3-methoxyphenyl group facilitates intramolecular O–H···N hydrogen bonds , as observed in related structures (). This contrasts with N′-[(E)-(2-hydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide (), where intermolecular N–H···O bonds dominate .
- Crystal structures of vanillin-derived hydrazones (e.g., ) reveal planar conformations stabilized by π-π interactions, whereas bulkier substituents (e.g., tert-butyl in ) disrupt crystallinity .
Biological Activity
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article details its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
The compound is synthesized through a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. This method allows for the formation of the desired hydrazone derivative with notable yields.
Chemical Structure
The molecular formula of the compound is , characterized by the presence of both hydroxy and methoxy groups on the phenyl ring, which contribute to its biological activity.
Biological Activity
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
Antioxidant Properties : The compound demonstrates strong antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Its mechanism involves scavenging free radicals and enhancing cellular antioxidant defenses.
Enzyme Inhibition : this compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. Its IC50 value against human MAO-B was reported to be significantly low, suggesting high potency .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Metal Ion Complexation : The compound forms stable complexes with metal ions, enhancing its biological activity.
- Cellular Pathway Interaction : It may modulate pathways involved in oxidative stress and inflammation, contributing to its protective effects against cellular damage .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives of benzo[g]indazole compounds, including this compound. Results indicated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective effects, the compound was tested in vitro for its ability to inhibit MAO-B. It demonstrated a promising profile as a potential therapeutic agent for Parkinson's disease due to its selective inhibition properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide | Ethoxy group instead of methoxy | Moderate antimicrobial activity |
| N'-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide | Two methoxy groups | Lower MAO-B inhibition |
| N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide | Fluorine substitution | Enhanced cytotoxicity |
This comparative analysis highlights the unique structural features of this compound that contribute to its superior biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzo[g]indazole core followed by hydrazide coupling. A common strategy includes:
Indazole Formation : Cyclization of substituted hydrazines with carbonyl precursors under reflux conditions.
Hydrazide Synthesis : Reaction of the indazole-3-carboxylic acid derivative with hydrazine hydrate.
Schiff Base Formation : Condensation of the hydrazide with 4-hydroxy-3-methoxybenzaldehyde under acidic or neutral conditions, often using ethanol or methanol as solvents .
- Key Considerations : Optimize reaction time (6–12 hours) and temperature (60–80°C) to enhance yield. Monitor progress via TLC and purify intermediates via column chromatography.
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : and NMR to confirm proton environments and carbon frameworks, particularly the E-configuration of the benzylidene moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate empirical formula compliance .
Q. What are the primary challenges in achieving high-purity yields during synthesis?
- Methodological Answer : Common issues include:
- Byproduct Formation : Due to competing reactions during Schiff base formation. Mitigate by using anhydrous solvents and controlled pH.
- Isomerization : Ensure strict temperature control to prevent Z/E isomer interconversion.
- Purification : Employ gradient elution in column chromatography or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer :
Crystal Growth : Use slow evaporation of saturated DMSO or DMF solutions.
Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
Refinement : Use SHELXL for small-molecule refinement, focusing on hydrogen-bonding networks and torsional angles to confirm stereochemistry .
Q. What computational methods are suitable for predicting this compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or DNA topoisomerases).
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict antimicrobial or anticancer activity .
- MD Simulations : GROMACS for studying ligand-protein stability over 100-ns trajectories .
Q. How do substituents on the benzylidene moiety influence biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., -NO₂, -Br, -OCH₃) and compare IC₅₀ values in cytotoxicity assays.
- Enzyme Assays : Test inhibition of COX-2 or CYP450 isoforms via fluorometric kits. The 4-hydroxy-3-methoxy group enhances hydrogen bonding with catalytic residues .
Q. What strategies address discrepancies in crystallographic vs. spectroscopic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
